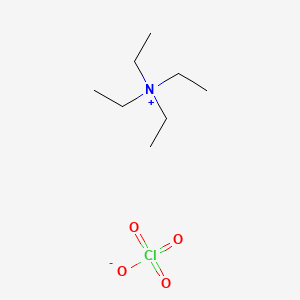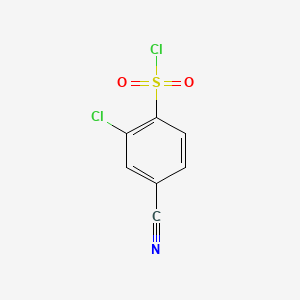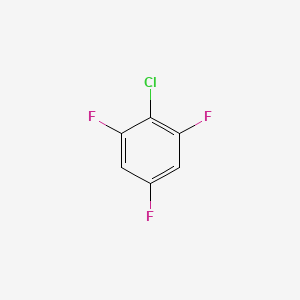
6-Chloro-2-fluoro-3-methylphenol
Übersicht
Beschreibung
6-Chloro-2-fluoro-3-methylphenol is a chemical compound with the molecular formula C7H6ClFO and a molecular weight of 160.58 . It is commonly used in various scientific research .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoro-3-methylphenol is 1S/C7H6ClFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-methylphenol has a melting point of 46-49°C . Its boiling point is predicted to be 188.6±35.0 °C, and its density is predicted to be 1.334±0.06 g/cm3 . Its pKa is predicted to be 7.34±0.15 .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) is a crucial fluorophoric platform for developing chemosensors for various analytes. DFP-based compounds can detect metal ions like Zn2+, Cu2+, Al3+, Mg2+, Hg2+, anions such as N3−, H2PO4−, and neutral molecules including mandelic acid and glutathione. Their high selectivity and sensitivity have been extensively documented in fluorescent chemosensors (Roy, 2021).
Polymerization
The compound 2-Fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) is utilized in oxidative polymerization processes. FMBP is polymerized with a copper-pyridine catalyst to yield poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene] and can also be copolymerized with 2,6-dimethylphenol (DMP) (Hyun et al., 1988).
Catalyst in Chemical Reactions
Tetranuclear copper(ii)-Schiff-base complexes, including 4-methyl-2,6-bis(2-fluoroethyliminomethyl) phenol, act as active catalysts for the oxidation of cyclohexane and toluene. These complexes catalyze oxidation reactions under mild conditions, producing significant yields of oxidized products (Roy & Manassero, 2010).
Liquid Chromatography
2-(9-Anthrylethyl) chloroformate (AEOC), a fluorophoric derivatizing agent, is used for separating and detecting phenolic compounds like phenol, p-methylphenol, and others using high-performance liquid chromatography (HPLC) with fluorescence detection. This method is applied to industrial wastewater samples, offering sensitive detection capabilities (Landzettel et al., 1995).
Organic Solar Cells
4,4'-Biphenol (BPO), a simple and inexpensive chemical, is used as a "molecular lock" in organic solar cells. It enhances the efficiency and stability of these cells when blended with fluorine-containing polymer or small molecule donors and fullerene acceptors (Cheng et al., 2016).
Synthesis and Structural Analysis
Various compounds like (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol have been synthesized and analyzed using techniques like X-ray diffraction, FT–IR, and UV–Vis spectroscopy. These analyses help understand the molecular geometry, chemical activity, and other properties of these compounds (Demircioğlu et al., 2018).
Fluorine-Containing Phenoxy-Imine Ligands in Polymerization
Titanium complexes with fluorine-containing phenoxy-imine chelate ligands are used in the living polymerization of ethylene. These complexes facilitate the production of high molecular weight polyethylenes with narrow polydispersities, showcasing their effectiveness in polymer chemistry (Mitani et al., 2002).
Safety And Hazards
6-Chloro-2-fluoro-3-methylphenol is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
6-chloro-2-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZRPIVKIPIGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378638 | |
| Record name | 6-chloro-2-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-methylphenol | |
CAS RN |
261762-91-8 | |
| Record name | 6-chloro-2-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261762-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





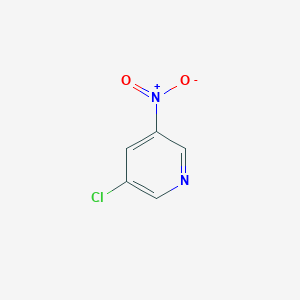
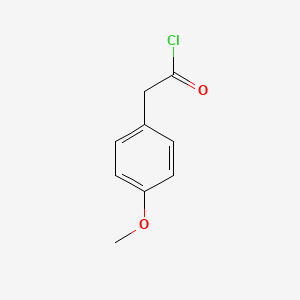

![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)


